molecular formula C12H14ClNO4 B4823565 3-(2-(4-Chloro-2-methylphenoxy)acetamido)propanoic acid

3-(2-(4-Chloro-2-methylphenoxy)acetamido)propanoic acid

Cat. No.: B4823565
M. Wt: 271.69 g/mol
InChI Key: UXZJGSFMQOTVTP-UHFFFAOYSA-N
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Description

3-(2-(4-Chloro-2-methylphenoxy)acetamido)propanoic acid is a synthetic organic compound of significant interest in chemical and pharmaceutical research. This molecule is characterized by a phenoxyacetamide structure, linking a 4-chloro-2-methylphenoxy moiety to a propanoic acid chain via an amide bond. Its core structure is related to established phenoxy herbicides such as MCPA [(4-chloro-2-methylphenoxy)acetic acid], which functions by mimicking the plant growth hormone auxin, leading to uncontrolled growth in broadleaf plants . The addition of the acetamido propanoic acid group in this analog suggests potential for modified biological activity and different research applications compared to the parent compounds. The primary research value of this compound lies in its potential as a key synthetic intermediate or a building block for more complex chemical entities. The presence of both a carboxylic acid and an amide functional group makes it a versatile precursor for further chemical derivatization, such as in the synthesis of peptide mimics or other amide-linked bioactive molecules . Researchers can utilize the carboxylic acid group to form conjugates or salts, while the amide bond contributes to the molecule's stability. This compound is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4/c1-8-6-9(13)2-3-10(8)18-7-11(15)14-5-4-12(16)17/h2-3,6H,4-5,7H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZJGSFMQOTVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Chloro-2-methylphenoxy)acetamido)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, use of catalysts, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Chloro-2-methylphenoxy)acetamido)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-(4-Chloro-2-methylphenoxy)acetamido)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Used in the production of herbicides and other agrochemicals .

Mechanism of Action

The mechanism of action of 3-(2-(4-Chloro-2-methylphenoxy)acetamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, altering cellular signaling pathways. These interactions can lead to various biological effects, including inhibition of cell growth or induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorophenoxy Herbicides and Derivatives

2-(4-Chloro-2-methylphenoxy)propanoic acid (Mecoprop)
  • Structure: Lacks the acetamido group present in the target compound, featuring a direct propanoic acid linkage.
  • Activity: A herbicide used to control broadleaf weeds.
2-(4-Chloro-2-fluorophenoxy)propanoic acid ()
  • Structure: Contains a 4-chloro-2-fluorophenoxy group instead of 4-chloro-2-methylphenoxy.
  • Synthesis: Yielded 92% via phenol-carboxylic acid coupling. Demonstrated Rf = 0.28 in 4:1 hexane:EtOAc .
  • Implications : Fluorine substitution may enhance electronegativity and membrane permeability compared to methyl groups, influencing herbicidal potency.
2-(2-Chloro-4-methoxyphenoxy)propanoic acid ()
  • Structure : Substituted with 2-chloro-4-methoxy on the phenyl ring.
  • Synthesis : 92% yield; Rf = 0.25 in 4:1 hexane:EtOAc .
  • Key Finding : Methoxy groups can improve solubility and bioavailability, which may be advantageous in drug design.

NSAID-Conjugated Propanoic Acid Derivatives

3-(2-(4-Isobutylphenyl)propanamido)propanoic acid ()
  • Structure : Linked to ibuprofen-like moieties.
  • Activity: Anti-inflammatory; conjugation with propanoic acid enhances solubility and target engagement .
  • Comparison: The target compound’s phenoxyacetamide group may shift activity from cyclooxygenase inhibition (typical of NSAIDs) to alternative pathways, such as enzyme inhibition in bacteria or plants.

Cytotoxic and Enzyme-Targeting Analogues

3-(4-Hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid ()
  • Activity : 43.2% brine shrimp mortality at 0.1 mg/mL, indicating moderate cytotoxicity .
  • Structural Insight : The acetamido group in the target compound could similarly contribute to cytotoxicity via interference with cellular processes.
(2S)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid ()
  • Structure: Features a tetrazole ring instead of a chlorophenoxy group.
  • Application : Used in medicinal chemistry as a bioisostere for carboxylic acids, improving metabolic stability .

Plant Growth Regulators and Amino Acid Derivatives

N-(3-Indolylacetyl)-L-alanine ()
  • Structure : Combines indole-3-acetic acid (a plant hormone) with L-alanine.
  • Activity: Regulates plant growth; the acetamido-propanoic acid motif facilitates transport or receptor binding .

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity Key Findings References
3-(2-(4-Chloro-2-methylphenoxy)acetamido)propanoic acid 4-Chloro-2-methylphenoxy, acetamido Potential herbicide/drug Structural analog of mecoprop; acetamido may modify toxicity
Mecoprop 4-Chloro-2-methylphenoxy Herbicide Subcohort-specific carcinogenicity risks
2-(4-Chloro-2-fluorophenoxy)propanoic acid 4-Chloro-2-fluorophenoxy Enzyme inhibitor High synthetic yield (92%); Rf = 0.28
3-(4-Hydroxyphenyl)-2-oxypropanoic acid 4-Hydroxyphenyl, pyran-oxy Cytotoxic 43.2% brine shrimp mortality at 0.1 mg/mL
NSAID-conjugated propanoic acid Isobutylphenyl Anti-inflammatory Enhanced solubility and activity

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : Chlorine and methyl groups on the phenyl ring enhance lipophilicity and target binding in herbicidal compounds, while acetamido groups may introduce steric or electronic effects that modulate activity .
  • Toxicity Profile: The acetamido group in the target compound could reduce the carcinogenic risks associated with chlorophenoxy herbicides by altering metabolic activation pathways .
  • Synthetic Feasibility : High-yield synthesis methods for analogous compounds (e.g., 92% in ) suggest scalability for the target compound .

Biological Activity

3-(2-(4-Chloro-2-methylphenoxy)acetamido)propanoic acid is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a chloro-substituted phenoxy group, an acetamido group, and a propanoic acid backbone. Its molecular formula is C12H14ClNO3, with a molecular weight of approximately 257.7 g/mol. The presence of the chloro group contributes to its chemical reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could alter cellular functions.
  • Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
  • Oxidative Stress Induction : The compound might generate reactive oxygen species (ROS), leading to oxidative stress and potential cell damage.

Case Studies and Research Findings

  • Inhibition of Cancer Cell Growth : A study demonstrated that compounds similar to this compound exhibited significant antitumor activity in vitro against various cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation, suggesting potential therapeutic applications in oncology .
  • Neuroprotective Effects : Research indicated that derivatives of this compound could protect neuronal cells from acid-induced cell death. In experiments with cultured neuronal cells, the presence of the compound reduced cell death rates significantly compared to controls when subjected to acidic conditions .
  • Impact on Ion Channels : Similar compounds have been shown to inhibit ion channels such as TRPM4, which play a role in various physiological processes. This inhibition could lead to altered cellular excitability and has implications for treating conditions like ischemic stroke .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameBiological ActivityMechanism
4-Chloro-2-methylphenoxyacetic acidHerbicidal propertiesEnzyme inhibition in plants
2-(4-Chloro-3-methylphenoxy)propanoic acidAntitumor effectsInduction of apoptosis
CBA (4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acidIon channel inhibitionModulation of TRP channels

Q & A

Basic Questions

Q. What synthetic strategies are recommended for 3-(2-(4-Chloro-2-methylphenoxy)acetamido)propanoic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Prepare the phenoxyacetic acid precursor by reacting 4-chloro-2-methylphenol with chloroacetic acid under basic conditions (e.g., NaOH).
  • Step 2 : Activate the carboxylic acid group of the phenoxyacetic acid using carbodiimides (e.g., EDC or DCC) to form an intermediate reactive ester.
  • Step 3 : Couple the activated ester with 3-aminopropanoic acid in a polar aprotic solvent (e.g., DMF) at controlled pH (6–7) to avoid side reactions.
  • Optimization : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Yield improvements may require temperature control (0–25°C) and excess amine .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify the presence of key groups (e.g., phenoxy, acetamido, propanoic acid) and stereochemistry.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.
  • Elemental Analysis : Validate elemental composition .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Engineering Controls : Use fume hoods for synthesis and handling; monitor airborne concentrations with real-time sensors.
  • Decontamination : Immediately wash exposed skin with soap/water; use emergency showers/eye wash stations if needed.
  • Waste Disposal : Collect contaminated materials in labeled, sealed containers for hazardous waste disposal .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

  • Methodology :

  • Receptor Binding Assays : Use radioligand displacement studies (e.g., 3^3H-labeled ligands) to assess affinity for target receptors (e.g., GPCRs).
  • Enzyme Inhibition Kinetics : Perform Michaelis-Menten analyses with varying substrate concentrations to determine KiK_i values.
  • Cellular Assays : Measure downstream signaling (e.g., cAMP, Ca2+^{2+} flux) in cell lines transfected with target receptors .

Q. What strategies resolve contradictions in reported bioactivities of structurally analogous compounds?

  • Methodology :

  • Comparative SAR Studies : Synthesize analogs with systematic substitutions (e.g., halogen, methyl groups) and test in standardized assays.
  • Meta-Analysis : Aggregate published data to identify trends in bioactivity vs. structural features (e.g., logP, hydrogen bonding).
  • Assay Validation : Replicate conflicting studies under identical conditions (e.g., cell type, incubation time) to isolate variables .

Q. How do substituents on the phenoxy and acetamido groups influence physicochemical and biological properties?

  • Methodology :

  • Physicochemical Profiling : Measure solubility (shake-flask method), logP (octanol/water partitioning), and pKa (potentiometric titration).
  • Biological Testing : Compare IC50_{50} values in enzyme inhibition assays (e.g., cyclooxygenase) for derivatives with varying substituents.
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding interactions with target proteins .

Q. What computational approaches predict the compound’s interaction profiles and pharmacokinetics?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (GROMACS) to assess stability and binding free energy (MM-PBSA).
  • QSAR Modeling : Develop regression models using descriptors (e.g., topological polar surface area) to predict ADME properties.
  • Docking Studies : Identify potential off-target interactions using virtual screening (e.g., SwissDock) against protein databases .

Data Management and Validation

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

  • Methodology :

  • Batch Comparison : Analyze NMR/HPLC traces across batches to identify impurities (e.g., unreacted starting materials).
  • Isotopic Labeling : Use 13^{13}C-labeled precursors to trace reaction pathways and confirm structural assignments.
  • Collaborative Validation : Share samples with independent labs for cross-verification of spectral data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-(4-Chloro-2-methylphenoxy)acetamido)propanoic acid
Reactant of Route 2
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3-(2-(4-Chloro-2-methylphenoxy)acetamido)propanoic acid

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